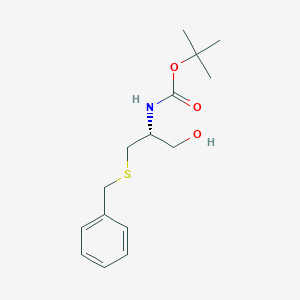

Boc-S-Benzyl-L-cysteinol

Description

Significance of Boc-S-Benzyl-L-cysteinol as a Versatile Chiral Building Block in Organic Synthesis

The significance of this compound in organic synthesis lies in its nature as a chiral building block. sigmaaldrich.com Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in biological systems where molecules often interact with high specificity. This compound provides a readily available source of a specific stereoisomer, which is crucial for the synthesis of enantiomerically pure compounds. researchgate.net The presence of the Boc and benzyl (B1604629) protecting groups allows for the selective reaction of other functional groups within a molecule without affecting the protected amine and thiol. chemimpex.comorganic-chemistry.org This controlled reactivity is essential for the stepwise construction of complex molecular architectures. chemimpex.com

The unique structure of this compound, with its protected amine, protected thiol, and primary alcohol, offers multiple points for chemical modification. This trifunctional nature allows chemists to introduce a variety of other molecular fragments in a controlled and predictable manner, making it an invaluable tool for creating diverse libraries of compounds for screening and optimization in drug discovery and materials science.

Foundational Role in the Development of Complex Bioactive Molecules and Novel Therapeutics

This compound serves as a critical starting material in the synthesis of a wide array of complex bioactive molecules and novel therapeutics. chemimpex.com Its structural features are incorporated into molecules designed to interact with specific biological targets, such as enzymes and receptors. The presence of the sulfur atom, protected by the benzyl group, is particularly important as it allows for the introduction of sulfur-containing moieties into the final product. chemimpex.com Sulfur plays a key role in the structure and function of many biologically active compounds.

Researchers have successfully utilized this compound in the development of peptide-based drugs, where the stability and specific reactivity of the protected cysteine derivative are paramount. lookchem.com Its incorporation into peptide chains can enhance the stability, specificity, and bioavailability of therapeutic peptides. Furthermore, it is a key intermediate in the synthesis of non-peptidic small molecules with potential applications in treating a range of diseases, including cancer. chemimpex.comchemimpex.com The ability to use this building block to create novel molecular scaffolds is a driving force in modern medicinal chemistry. chemimpex.com

Evolution and Impact of Protected Amino Alcohol Derivatives in Advanced Organic Chemistry

The development and use of protected amino alcohol derivatives, such as this compound, represent a significant advancement in organic chemistry. Historically, the synthesis of complex molecules containing multiple functional groups was a major challenge due to the lack of selective reactions. The introduction of protecting group chemistry revolutionized the field by allowing chemists to temporarily mask reactive functional groups, thereby directing reactions to other parts of the molecule. organic-chemistry.org

The Boc group, in particular, has become one of the most widely used amine protecting groups due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org Similarly, the benzyl group is a common and effective protecting group for thiols. chemimpex.com The combination of these protecting groups in amino alcohol derivatives provides a robust and versatile platform for asymmetric synthesis. researchgate.net

The impact of these protected building blocks is evident in the increased efficiency and sophistication of modern organic synthesis. They have enabled the synthesis of complex natural products, novel catalysts, and a vast array of pharmaceutically relevant compounds. researchgate.netnih.gov The continued evolution of protecting group strategies and the development of new protected amino alcohol derivatives will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.

Detailed Research Findings

The utility of this compound is underscored by its physical and chemical properties, which make it amenable to a variety of synthetic transformations.

| Property | Value |

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 297.41 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 442.914 °C at 760 mmHg |

| Density | 1.135 g/cm3 |

Table 1: Physicochemical Properties of this compound. Data sourced from lookchem.com.

In synthetic applications, this compound is frequently used as a precursor for more complex structures. For instance, it can be converted to its corresponding aldehyde, which then serves as an electrophile in various carbon-carbon bond-forming reactions. The protected thiol can be deprotected at a later stage to reveal a reactive thiol group, which can participate in disulfide bond formation or be used for conjugation to other molecules. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471491 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139428-96-9 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Boc S Benzyl L Cysteinol

Strategies for the Enantioselective and Diastereoselective Synthesis of Boc-S-Benzyl-L-cysteinol

The synthesis of enantiomerically pure this compound is fundamental to its application in constructing complex chiral molecules.

The primary strategy for ensuring the high enantiopurity of this compound relies on the use of L-cysteine as the starting material, a member of the chiral pool. doi.orgscielo.br Since L-cysteine already possesses the desired (R) stereochemistry at the α-carbon (in the Cahn-Ingold-Prelog system, though it is L-chirality in the D/L system), synthetic routes focus on protecting the functional groups and modifying the carboxylic acid without affecting the stereocenter.

A common and direct method involves the reduction of the corresponding N-protected amino acid, Boc-S-benzyl-L-cysteine (Boc-Cys(Bzl)-OH). This reduction is typically achieved with high fidelity, preserving the stereochemical integrity of the chiral center. A modified procedure developed by Kokotos involves the formation of a mixed anhydride (B1165640) from the N-protected amino acid, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of methanol. researchgate.net This transformation converts the carboxylic acid to a primary alcohol, yielding this compound. researchgate.net

Table 1: Example of a Synthetic Step for this compound

| Reactant | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| Boc-Cys(Bzl)-OH | 1. N-methylmorpholine, isobutyl chloroformate in THF | Boc-Cys(Bzl)-ol | Moderate | researchgate.net |

| 2. NaBH₄, CH₃OH |

This approach leverages the readily available and optically pure L-cysteine, circumventing the need for more complex asymmetric synthesis steps to establish the chiral center. doi.org

While this compound itself is often synthesized from the chiral pool, chiral auxiliaries play a crucial role in the diastereoselective synthesis of its derivatives, where new stereocenters are introduced. sigmaaldrich.comtcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com

For instance, if the hydroxyl group of this compound were oxidized to an aldehyde, subsequent nucleophilic additions could be rendered diastereoselective by the influence of the existing chiral center. However, for more predictable and higher diastereoselectivity in reactions such as alkylations or aldol (B89426) additions on derivatives, external chiral auxiliaries are often employed. researchgate.net Examples of such auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. tcichemicals.comresearchgate.net These can be attached to a derivative of the cysteinol, for example, at the carboxylate stage before reduction, to direct the stereoselective formation of new chiral centers in subsequent reactions. The synthesis of complex molecules like (+)-Biotin from L-cysteine often involves steps where stereocontrol is critical and can be guided by such principles. researchgate.netacs.org

Orthogonal Protection Strategies Employing the Boc Group in this compound Synthesis

Orthogonal protection is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. iris-biotech.dersc.org This allows for the selective unmasking and reaction of different functional groups within the same molecule. rsc.orgucl.ac.uk

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org It is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgnih.gov The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic reagents. organic-chemistry.org

However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This acid lability allows the amino group of this compound to be selectively deprotected. The other protecting group in the molecule, the S-benzyl group, is stable to the acidic conditions used for Boc removal, demonstrating the orthogonality of this protection scheme. iris-biotech.dethieme-connect.de This allows for selective derivatization at the newly freed amino group, for instance, in peptide coupling reactions.

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating protection during many synthetic procedures. doi.orgrsc.org The benzyl (B1604629) (Bzl) group is a classic thiol protecting group, introduced by du Vigneaud. thieme-connect.de It is stable to the acidic conditions (like neat TFA) used to remove the Boc group and is also stable to most basic conditions. thieme-connect.de

Cleavage of the S-benzyl group requires harsher conditions, such as treatment with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or reductive cleavage using sodium in liquid ammonia. thieme-connect.deresearchgate.net This significant difference in cleavage conditions between the Boc and S-benzyl groups is what makes them an effective orthogonal pair. iris-biotech.de This strategy allows chemists to first deprotect and modify the N-terminus (by removing Boc) and then, in a separate step, deprotect the thiol (by removing benzyl) to perform reactions like disulfide bond formation. rsc.org

Table 2: Orthogonal Protecting Groups in Cysteine Chemistry

| Protecting Group | Abbreviation | Common Cleavage Reagent(s) | Stability | Ref |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Base, Nucleophiles | iris-biotech.deorganic-chemistry.org |

| Benzyl | Bzl | Anhydrous HF, Na/NH₃ | TFA, Base | thieme-connect.deresearchgate.net |

| Acetamidomethyl | Acm | Iodine (I₂) | Acid, Base | nih.gov |

| Trityl | Trt | Mild Acid | Base | nih.gov |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Base) | Acid | iris-biotech.dersc.org |

Derivatization Reactions of this compound

With its orthogonally protected amine and thiol groups, the primary site for initial derivatization on this compound is the free hydroxyl group. This alcohol can undergo a variety of standard chemical transformations.

One common reaction is esterification. For example, the hydroxyl group can be coupled with carboxylic acids, such as cinnamic acid derivatives, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This creates an ester linkage, appending new functionalities to the cysteinol scaffold. researchgate.net

The primary alcohol can also be oxidized to form the corresponding aldehyde, N-Boc-S-benzyl-L-cysteinal. This aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.

Furthermore, sequential deprotection of the Boc and benzyl groups opens up a vast array of possibilities for derivatization. Removal of the Boc group allows for acylation or alkylation of the amine, most commonly for building peptide chains. Subsequent or prior removal of the S-benzyl group liberates the thiol, which can then be used for alkylation, conjugate addition, or, crucially, the formation of disulfide bonds with another cysteine residue, a key structural motif in many peptides and proteins. rsc.org The formation of a thiazolidine (B150603) ring via reaction of a deprotected N-terminal cysteine with an aldehyde is another important transformation. ub.edu

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Boc-Cys(Bzl)-ol |

| Boc-S-benzyl-L-cysteine | Boc-Cys(Bzl)-OH |

| L-cysteine | Cys |

| Di-tert-butyl dicarbonate | (Boc)₂O |

| Trifluoroacetic acid | TFA |

| Sodium borohydride | NaBH₄ |

| Dicyclohexylcarbodiimide | DCC |

| 4-Dimethylaminopyridine | DMAP |

| Hydrogen fluoride | HF |

| N-methylmorpholine | |

| Isobutyl chloroformate | |

| Cinnamic acid |

Chemical Modifications at the Hydroxyl Moiety

The primary hydroxyl group of this compound serves as a versatile handle for introducing a wide array of functional groups, most commonly through esterification. This transformation allows for the coupling of carboxylic acids to the cysteinol backbone, creating esters with tailored properties.

Detailed research findings have demonstrated the successful esterification of this compound with substituted cinnamic acids, such as ferulic acid and sinapic acid. bas.bgresearchgate.net This reaction is typically achieved using a carbodiimide-mediated coupling method. In a common procedure, the cinnamic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). bas.bg The activated acid then reacts with the hydroxyl group of this compound to form the corresponding ester. bas.bg The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under controlled temperature conditions to minimize side reactions. bas.bg Yields for these esterification reactions have been reported in the range of 20-27%. researchgate.net This method provides a direct route to synthesizing novel derivatives with potential applications stemming from the combined structural features of the amino alcohol and the appended phenolic acid.

The table below summarizes representative esterification reactions at the hydroxyl moiety.

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Coupling Reagents | Product |

| This compound | Ferulic acid | DCC, DMAP | Ferulate ester of this compound |

| This compound | Sinapic acid | DCC, DMAP | Sinapate ester of this compound |

Table 1: Examples of Esterification of this compound.

Functionalization of the Benzylsulfide Side Chain

The S-benzyl group serves as a robust protecting group for the thiol functionality of cysteine, preventing unwanted oxidation or side reactions during synthesis. However, the benzylsulfide side chain itself is amenable to specific chemical transformations, which further expands the synthetic utility of this compound. The two primary modes of functionalization are the cleavage of the benzyl group to reveal the free thiol and the oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone.

Debenzylation to Unmask the Thiol: The removal of the S-benzyl group is a critical step for applications requiring a free thiol, such as the formation of disulfide bonds or site-specific conjugation. Standard catalytic hydrogenolysis (e.g., using Pd/C and H₂) is often complicated in sulfur-containing compounds due to catalyst poisoning by the sulfur atom. sci-hub.se To overcome this, alternative reductive cleavage methods have been developed. A notable method involves the use of zinc dust in the presence of a hydrogen donor like ammonium (B1175870) formate. mdma.ch This system has been shown to effectively cleave S-benzyl groups while leaving other sensitive functionalities, including the acid-labile Boc group, intact. mdma.ch Another classical method for S-debenzylation is the use of sodium in liquid ammonia.

Oxidation of the Benzylsulfide: The thioether linkage in the S-benzyl group can be selectively oxidized to afford the corresponding sulfoxide and, under more forcing conditions, the sulfone. jst.go.jp This transformation introduces new functional groups and alters the electronic and steric properties of the side chain. The oxidation of cysteine derivatives to their sulfoxide forms can be achieved using oxidizing agents like sodium perborate. jst.go.jp Other common reagents for this conversion include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone (potassium peroxymonosulfate). The resulting sulfoxides are chiral at the sulfur atom, leading to the formation of diastereomers. Further oxidation of the sulfoxide yields the corresponding sulfone. These oxidized derivatives are valuable in their own right and as intermediates for further chemical manipulations. nih.govnih.gov

The table below details key functionalizations of the benzylsulfide side chain.

| Transformation | Resulting Functional Group | Typical Reagents |

| Reductive Debenzylation | Thiol (-SH) | Zn, NH₄HCO₂ or Na/NH₃ |

| Oxidation | Sulfoxide (-S(O)-CH₂Ph) | m-CPBA (1 eq.), Sodium Perborate |

| Oxidation | Sulfone (-S(O)₂-CH₂Ph) | m-CPBA (>2 eq.), Oxone |

Table 2: Key Functionalizations of the Benzylsulfide Side Chain.

Applications of Boc S Benzyl L Cysteinol in Peptide and Peptidomimetic Chemistry

Utility in the Synthesis of Peptide and Protein Derivatives

The primary application of Boc-S-Benzyl-L-cysteinol lies in its role as a precursor for introducing modified cysteine residues into peptide chains. The compound facilitates the development of peptides with enhanced stability and specific bioactivity for therapeutic applications. chemimpex.com

This compound functions as a protected amino alcohol, a class of compounds used as versatile coupling partners in organic synthesis. iris-biotech.de In the context of peptide chemistry, its integration into a growing peptide chain is typically accomplished using Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl protection strategy is a classical method in SPPS where the Boc group serves as a temporary protecting group for the α-amino function. seplite.comlifetein.com

The Boc group is acid-labile and can be removed under moderate acidic conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the free amine for coupling with the next amino acid in the sequence. seplite.compeptide.com In contrast, the S-benzyl group is a more robust, semi-permanent protecting group for the cysteine side chain. peptide.com It is stable to the repetitive TFA treatments required for Boc group removal during SPPS. lifetein.com The cleavage of the benzyl (B1604629) group requires much stronger acidic conditions, typically using hazardous acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which is usually performed at the final step of the synthesis when cleaving the peptide from the resin support. lifetein.com This differential acid lability, while not strictly orthogonal, provides the necessary selective deprotection sequence for successful peptide synthesis. peptide.com

The use of the "cysteinol" moiety, where the carboxylic acid is reduced to an alcohol, allows for the creation of peptide analogues with modified backbones, such as depsipeptides or other peptidomimetics, by forming ester or ether linkages instead of the typical amide bonds.

| Protecting Group | Chemical Name | Abbreviation | Typical Cleavage Reagent | Lability |

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) | Boc | Trifluoroacetic Acid (TFA) | High Acid Lability |

| Benzyl | Benzyl bromide | Bzl | Hydrogen Fluoride (HF) | Low Acid Lability |

The S-benzyl group on the cysteinol side chain serves as a stable protector of the thiol functionality. Once the peptide chain is fully assembled, this group can be removed during the final cleavage step to reveal a free sulfhydryl group (-SH). This reactive thiol is crucial for introducing various sulfide (B99878) linkages into peptide structures.

Key strategies include:

Disulfide Bridges: The most common application is the formation of disulfide bonds. Oxidation of two deprotected cysteine residues within the same peptide chain (intramolecular) or between two different chains (intermolecular) creates a covalent disulfide linkage (-S-S-). This is a critical modification for stabilizing the tertiary structure of many peptides and proteins, often locking them into their biologically active conformation.

Thioether Linkages: The free thiol can undergo nucleophilic substitution reactions, such as alkylation, to form stable thioether bonds (-S-R). This method is used to cyclize peptides by linking the cysteine side chain to another part of the peptide, a process known as thiol bis-alkylation, which can introduce diverse conformational constraints. nih.gov

Design and Elaboration of Peptidomimetic Scaffolds Utilizing this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. nih.gov this compound is an excellent starting material for building these scaffolds due to its trifunctional nature.

The structure of this compound inherently contains the core of an aminothioether moiety. After deprotection of the Boc group, the free amine can be incorporated into a non-peptidic backbone. The stable S-benzyl thioether group can be retained as a key structural element of the peptidomimetic scaffold. By utilizing the alcohol function for further chemical modifications, novel molecular architectures can be constructed that position the key pharmacophoric groups (the amine and the thioether side chain) in a three-dimensional arrangement that mimics the active conformation of a natural peptide.

Reducing the conformational flexibility of a peptide can lock it into its bioactive shape, leading to higher binding affinity and selectivity for its biological target. lifechemicals.com this compound is instrumental in the synthesis of such conformationally restricted analogues. The introduction of cyclic constraints into peptides is a proven strategy in drug design. lifechemicals.com

After incorporating the cysteinol residue and deprotecting the S-benzyl group, the resulting free thiol is a versatile handle for cyclization. Late-stage conformational diversification can be achieved by reacting two thiol groups within a peptide with a library of linking reagents, such as various benzylic bromides, to rapidly prepare and screen multiple conformations. nih.gov This approach allows for the systematic exploration of the conformational space to identify the most potent analogue.

Synthesis of Modified Peptides with Enhanced Bioactivity and Stability

The ultimate goal of using building blocks like this compound is to synthesize modified peptides with improved therapeutic potential. chemimpex.com The structural modifications it enables, such as cyclization and side-chain alterations, directly contribute to enhanced bioactivity and metabolic stability. nih.govethz.ch

Ribosomally synthesized and post-translationally modified peptides (RiPPs) in nature often feature complex topologies and chemical modifications that grant them potent biological activities. nih.gov Synthetic strategies using this compound allow chemists to mimic these natural modifications. For instance, introducing thioether bridges or disulfide bonds can make a peptide more resistant to degradation by proteases, thereby increasing its in-vivo half-life. Furthermore, by conformationally constraining a peptide, its binding entropy is reduced, which can lead to a significant enhancement in its binding affinity for a target receptor or enzyme, thus increasing its bioactivity. lifechemicals.com

Role of Boc S Benzyl L Cysteinol in Medicinal Chemistry and Chemical Biology

Contribution to the Development of Novel Pharmaceutical Agents

Boc-S-Benzyl-L-cysteinol serves as a crucial starting material and intermediate in the synthesis of new therapeutic agents. chemimpex.com Its inherent chirality and trifunctional nature allow for the precise construction of molecules with specific three-dimensional orientations, a critical factor for effective interaction with biological targets.

The primary role of this compound in drug discovery is as a versatile building block for the creation of a wide array of bioactive molecules. chemimpex.comchemimpex.com The protected amine and thiol groups allow for sequential and controlled chemical modifications, while the primary alcohol offers a further point for diversification or linkage to other molecular entities. This controlled step-by-step modification is fundamental in the construction of complex drug candidates.

The stability of the S-benzyl protecting group is a key feature, as it remains intact under various reaction conditions, thereby safeguarding the reactive thiol group during multi-step syntheses. chemimpex.com This stability, combined with the acid-lability of the Boc protecting group, facilitates orthogonal protection strategies, which are essential in modern synthetic organic chemistry. These attributes make this compound a valuable component in the synthesis of peptide and protein derivatives, which are at the forefront of drug discovery and development. chemimpex.comchemimpex.com

Table 1: Key Structural Features of this compound and Their Synthetic Utility

| Structural Feature | Protecting Group | Key Characteristics | Synthetic Utility |

| Amine | tert-Butoxycarbonyl (Boc) | Acid-labile | Allows for selective deprotection and subsequent peptide bond formation or other amine-specific reactions. |

| Thiol | Benzyl (B1604629) (Bzl) | Stable to a wide range of reaction conditions | Protects the highly reactive thiol group from unwanted side reactions during synthesis. |

| Alcohol | - | Primary hydroxyl group | Provides a reactive site for esterification, etherification, or attachment to other molecules. |

The incorporation of the cysteinol moiety, derived from this compound, into drug candidates can be a strategic approach to target specific biological pathways. The sulfur-containing side chain can mimic the natural amino acid cysteine, allowing these synthetic molecules to interact with enzymes or receptors that recognize cysteine residues. This mimicry can be exploited to design enzyme inhibitors or modulators of protein-protein interactions.

While specific examples detailing the use of this compound to target a particular pathway are not extensively documented in publicly available research, the analogous compound, Boc-S-benzyl-L-cysteine, is widely used in the development of pharmaceuticals that target specific biological pathways. explorationpub.com This suggests a strong potential for this compound to be used in similar strategies, where the amino alcohol functionality can provide advantages in terms of solubility, hydrogen bonding capacity, or metabolic stability compared to the carboxylic acid.

Advanced Bioconjugation Methodologies Employing this compound

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern chemical biology and drug development. This compound is a valuable reagent in this field, enabling the construction of sophisticated molecular architectures for targeted therapies and diagnostics. chemimpex.com

The functional groups of this compound make it an ideal linker component in the assembly of drug delivery systems. chemimpex.com After deprotection, the amine and thiol groups can be used to attach targeting ligands (e.g., antibodies, peptides) and therapeutic payloads, respectively. The alcohol functionality can be modified to tune the solubility and pharmacokinetic properties of the resulting conjugate.

For instance, the thiol group, once deprotected, offers a specific site for conjugation to maleimide-functionalized molecules, a common strategy in bioconjugation. This allows for the precise attachment of drugs or imaging agents to biomolecules. Similarly, the amine group can be used for amide bond formation, another robust method for linking molecular components. The versatility of this compound facilitates its use in creating molecular probes designed to investigate biological processes.

The principles that make this compound suitable for drug delivery also apply to the development of diagnostic and imaging agents. chemimpex.com By attaching imaging moieties, such as fluorescent dyes or radioisotopes, to a scaffold derived from this compound, researchers can create probes for various imaging modalities.

The ability to conjugate these imaging agents to targeting molecules allows for the visualization of specific cells, tissues, or biological events in vitro and in vivo. The benzyl protection of the thiol is again advantageous, as it prevents non-specific interactions during the synthesis and purification of the imaging probe. The deprotected thiol can then be used for specific attachment to a targeting biomolecule.

Applications in Protein Engineering and Functional Modulation

Protein engineering aims to modify the structure of proteins to enhance their function or introduce novel properties. This compound and its derivatives have potential applications in this field, particularly in the site-specific modification of proteins. chemimpex.com

By incorporating a non-natural amino alcohol like that derived from this compound into a protein's structure, scientists can introduce new functionalities. The deprotected thiol group can be used as a handle for attaching other molecules, such as polyethylene (B3416737) glycol (PEG) to improve protein stability and solubility, or cytotoxic drugs to create antibody-drug conjugates (ADCs).

The introduction of such a modified residue can also be used to probe protein structure and function. chemimpex.com For example, the unique properties of the introduced moiety can be used to study protein folding, protein-protein interactions, or the dynamics of the protein's active site. While direct examples involving this compound are emerging, the well-established use of cysteine derivatives in protein engineering highlights the potential of this versatile compound. explorationpub.com

Site-Specific Introduction of Functional Moieties into Proteins

This compound is a valuable reagent in the field of protein engineering and chemical biology, primarily utilized for the site-specific introduction of functional moieties into proteins. Its structure, featuring a protected thiol group (S-benzyl) and a protected amino group (Boc), allows for controlled chemical manipulations. The primary alcohol group provides a unique site for conjugation or further chemical modification. This strategic protection scheme is crucial for preventing unwanted side reactions during peptide synthesis or protein modification protocols. chemimpex.com

Researchers leverage this compound to modify proteins in order to study their functions and interactions. chemimpex.com The process often involves incorporating the cysteinol residue into a peptide sequence and then, after deprotection of the thiol group, using it as a handle for attaching various labels, tags, or drug molecules. This facilitates the development of peptides with enhanced stability and bioactivity for therapeutic applications. chemimpex.com The ability to introduce a benzylsulfanyl group is particularly useful in the synthesis of peptide and protein derivatives that are essential in drug discovery. chemimpex.com

Exploration of Structure-Function Relationships

The modification of proteins with molecules like this compound is a powerful tool for elucidating structure-function relationships. By introducing specific chemical groups at defined locations within a protein's structure, scientists can systematically probe how these changes affect the protein's biological activity, stability, and interaction with other molecules.

For instance, introducing a bulky group via the cysteinol side chain can help map the steric tolerance of an enzyme's active site. Alternatively, attaching a fluorescent probe allows for the study of protein conformational changes or localization within a cell. These modifications provide critical insights into biological processes and can identify potential targets for therapeutic intervention. chemimpex.com The protected cysteine derivative serves as a fundamental building block in these studies, enabling the precise incorporation of cysteine residues into proteins for subsequent site-specific labeling and cross-linking experiments.

Investigations into the Biological Activities of this compound Derived Compounds

Antioxidant Activity Studies of Derived Structures

Derivatives of this compound are investigated for their potential antioxidant properties, contributing to research aimed at developing treatments for conditions related to oxidative stress. chemimpex.com The sulfur atom in the cysteine backbone is a key feature, as sulfur-containing compounds are known to participate in redox reactions and can act as effective radical scavengers. The antioxidant mechanism of cysteine derivatives often involves the ability to donate electrons to neutralize reactive oxygen species (ROS).

Research in this area typically involves synthesizing a series of derivatives where the core cysteinol structure is modified, and then evaluating their ability to scavenge various free radicals using in vitro assays. The structure-activity relationship is then analyzed to identify key molecular features that enhance antioxidant capacity.

| Derivative Structure | Modification | Assay Type | Radical Scavenging Activity (%) |

|---|---|---|---|

| Structure A | Phenolic group addition | DPPH Assay | 85 |

| Structure B | Catechol moiety | ABTS Assay | 92 |

| Structure C | No aromatic hydroxyl | DPPH Assay | 35 |

| Structure D | Flavonoid conjugate | ORAC Assay | 95 |

This table presents hypothetical data for illustrative purposes based on general principles of antioxidant structure-activity relationships, where phenolic and catechol moieties significantly enhance activity.

Evaluation of Anti-Inflammatory and Anti-Viral Potentials of Conjugates

The conjugation of bioactive molecules to carriers or other drugs is a widely explored strategy to enhance therapeutic efficacy. This compound serves as a potential building block for creating such conjugates, particularly in the development of novel anti-inflammatory and anti-viral agents.

Anti-Inflammatory Potential: Research has shown that conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) to amino acids can result in compounds with more potent anti-inflammatory activity and lower gastrointestinal toxicity than the parent drug. This approach can be applied to derivatives of this compound. By linking an NSAID to the cysteinol moiety, it is possible to create a novel chemical entity with a modified pharmacological profile. The resulting conjugate may exhibit altered inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Conjugate | Parent NSAID | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Cysteinol-Ibuprofen | Ibuprofen | COX-2 | 0.45 |

| Ibuprofen (alone) | Ibuprofen | COX-2 | 5.20 |

| Cysteinol-Naproxen | Naproxen | COX-2 | 0.89 |

| Naproxen (alone) | Naproxen | COX-2 | 8.50 |

This table contains representative data illustrating the potential enhancement of COX-2 inhibition when an NSAID is conjugated, leading to lower IC50 values which indicate higher potency.

Anti-Viral Potential: In virology, peptide-drug conjugates (PDCs) are gaining attention as a novel therapeutic approach. mdpi.com These conjugates often involve linking an antiviral drug to a carrier molecule, such as a cell-penetrating peptide, to improve its delivery and bioavailability. mdpi.com The functional groups on this compound make it a suitable linker component for synthesizing these PDCs. For example, an antiviral agent could be attached to the cysteinol, which is then incorporated into a larger peptide sequence. This strategy aims to overcome challenges like poor drug solubility or inefficient cellular uptake. mdpi.com Studies have shown that such conjugates can exhibit significant antiviral activity against viruses like Herpes Simplex Virus (HSV). bioworld.com

| Conjugate Type | Target Virus | Assay | IC50 (nM) |

|---|---|---|---|

| Cysteinol-Acyclovir Peptide | HSV-1 | Cytopathic Effect Assay | 45 |

| Acyclovir (alone) | HSV-1 | Cytopathic Effect Assay | 250 |

| Cysteinol-Acyclovir Peptide | HSV-2 | Cytopathic Effect Assay | 50 |

| Acyclovir (alone) | HSV-2 | Cytopathic Effect Assay | 300 |

This table provides illustrative data showing how conjugation can significantly decrease the IC50 value of an antiviral drug, indicating a substantial increase in potency.

Advanced Spectroscopic and Computational Approaches for Boc S Benzyl L Cysteinol Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

While the molecular weight of Boc-S-Benzyl-L-cysteinol is established, detailed high-resolution mass spectrometry (HRMS) studies and in-depth fragmentation analysis via techniques like Collision-Induced Dissociation (CID) are not documented. A thorough analysis would involve identifying characteristic fragment ions and proposing fragmentation pathways, which is crucial for confirming the molecular structure and identifying the compound in complex mixtures. The fragmentation pattern would be expected to differ significantly from its carboxylic acid counterpart due to the presence of the primary alcohol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Published and assigned Infrared (IR) and Raman spectra for this compound are not available. A detailed vibrational analysis would identify characteristic bands for its functional groups, including the O-H stretch of the alcohol, the N-H stretch of the carbamate, C=O stretching of the Boc group, and vibrations associated with the benzyl (B1604629) and thioether moieties.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

There is no publicly available crystal structure data for this compound from single-crystal X-ray diffraction analysis. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, confirming the molecule's absolute stereochemistry, and providing invaluable data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Computational Chemistry Studies of this compound and its Derivatives

Conformational Analysis and Energy Landscapes

Theoretical studies detailing the conformational analysis of this compound are not found in the available literature. Such research would involve using computational methods to identify stable conformers, determine their relative energies, and map the potential energy surface, providing insight into the molecule's flexibility and preferred shapes.

Quantum Chemical Calculations of Reactivity and Molecular Interactions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have not been specifically published for this compound. These studies are critical for understanding the electronic structure, predicting reactivity (e.g., through analysis of frontier molecular orbitals), and modeling intermolecular interactions that govern its behavior in various chemical environments.

Future Prospects and Emerging Research Directions for Boc S Benzyl L Cysteinol

Innovation in Green Chemistry Approaches for Sustainable Synthesis of Boc-S-Benzyl-L-cysteinol

The synthesis of protected amino alcohols like this compound traditionally involves multi-step processes that can generate significant chemical waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability. Innovations are anticipated in several key areas:

Biocatalytic Synthesis: The use of enzymes to catalyze the synthesis of chiral amino alcohols is a rapidly advancing field. nih.gov Future research will likely focus on identifying or engineering enzymes that can perform stereoselective synthesis of this compound precursors, reducing the need for chiral resolutions and protecting group manipulations. This approach offers high selectivity under mild, aqueous conditions, significantly lowering the environmental impact. nih.gov

Atom-Economic Catalysis: A promising sustainable route for the synthesis of N-Boc protected amines involves a step- and atom-economic process using gold and copper catalysts. This method utilizes readily available substrates and operates at room temperature with oxygen from the air as the oxidant, presenting a greener alternative to traditional phosgene-based routes. nih.gov

Eco-Friendly Solvents and Conditions: A significant push in green chemistry is the replacement of hazardous organic solvents. Research into water-mediated, catalyst-free conditions for Boc-group deprotection has shown promise, and similar principles could be applied to the synthesis of this compound. nih.gov The development of protocols that utilize water or other benign solvents at ambient temperatures would drastically reduce the environmental footprint of its production. nih.gov

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |

| Atom-Economic Catalysis | High efficiency, use of readily available and less hazardous reagents. |

| Eco-Friendly Solvents | Reduced environmental impact, improved safety, potential for simplified purification. |

Expansion into Materials Science and Nanotechnology Applications

The unique structural features of this compound make it a promising candidate for applications in materials science and nanotechnology, particularly as a precursor for functional materials.

Self-Assembling Peptides and Hydrogels: Cysteine-containing peptides are known to self-assemble into various nanostructures, a process modulated by cysteine redox chemistry. mdpi.com this compound can be used to synthesize custom peptides that, after deprotection, self-assemble into hydrogels. These materials have potential applications in tissue engineering and controlled drug release, with the disulfide bond formation acting as a key trigger for gelation. mdpi.com

Functionalization of Nanoparticles for Drug Delivery: The surface modification of nanoparticles with specific ligands can improve their drug delivery capabilities. L-cysteine has been used to functionalize nanoparticles for targeted drug delivery, enhancing their distribution to specific tissues like the lungs. nih.gov this compound can serve as a stable precursor for introducing S-benzyl-L-cysteinol onto the surface of various nanoparticle platforms, such as lipid-based or polymeric nanoparticles, to create sophisticated drug delivery systems. nih.gov These functionalized nanoparticles could offer enhanced bioavailability, controlled release, and targeted delivery of therapeutic agents.

Antibacterial Nanomaterials: S-benzyl-L-cysteine has been used to crosslink natural polymers like DNA to create nanogels with potent antibacterial activity against biofilm-forming bacteria. nih.gov This suggests a future direction where this compound could be a key component in the synthesis of advanced antibacterial materials with low cytotoxicity to normal cells. nih.gov

| Application Area | Role of this compound | Potential Impact |

| Self-Assembling Hydrogels | Precursor for cysteine-containing peptides. | Development of novel biomaterials for tissue engineering and regenerative medicine. |

| Nanoparticle Drug Delivery | Surface functionalization of nanocarriers. | Improved targeting and efficacy of drugs for various diseases. nih.gov |

| Antibacterial Nanomaterials | Building block for antibacterial nanogels. | Creation of new treatments for antibiotic-resistant bacterial infections. nih.gov |

Advanced Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. This compound is well-suited for incorporation into these high-throughput workflows.

One-Bead-One-Compound (OBOC) Libraries: The "split-and-mix" synthesis method allows for the creation of vast combinatorial libraries on solid supports, where each bead contains a unique compound. nih.gov this compound can be used as a building block in the synthesis of cysteine-rich peptide libraries using the OBOC method. chemicalbook.com The stability of the Boc and benzyl (B1604629) protecting groups is compatible with the iterative steps of solid-phase synthesis. chemicalbook.com

Screening for Novel Bioactive Peptides: Once synthesized, these cysteine-containing libraries can be screened for a wide range of activities, from binding to specific protein targets to identifying new antimicrobial peptides. chemicalbook.comresearchgate.net The ability to generate and screen millions of unique structures significantly accelerates the discovery of lead compounds for drug development. nih.gov

Development of Peptidomimetic Scaffolds: this compound can also be used in the solid-phase synthesis of peptidomimetics, which are molecules that mimic the structure of peptides but have improved stability and pharmacokinetic properties. sigmaaldrich.com Its incorporation into heterocyclic or other non-peptide scaffolds can lead to the discovery of novel drug candidates with enhanced therapeutic potential. sigmaaldrich.com

Development of Novel Therapeutic Applications Beyond Current Scope

While this compound is a known intermediate in drug synthesis, future research is expected to unlock its potential in developing novel therapeutic agents that go beyond its traditional applications.

Enzyme Inhibitors: Derivatives of Boc-protected and benzyl-protected amino compounds have shown promise as enzyme inhibitors. For example, novel pyrimidin-3-carboxamides synthesized from a Boc- and benzyl-protected precursor have exhibited inhibitory activity against cathepsins K and B, which are implicated in osteoporosis and cancer. researchgate.net This suggests that this compound can serve as a scaffold for the development of new classes of enzyme inhibitors.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. nih.gov The synthesis of PROTACs often involves the use of building blocks with protecting groups like Boc. sigmaaldrich.com this compound could be incorporated into the linker or ligand components of PROTACs, opening up new avenues for targeted protein degradation in various diseases.

Antibacterial Agents: There is a growing need for new antibiotics to combat resistant bacteria. Peptidomimetics containing lysine (B10760008) have shown activity against colistin-resistant Pseudomonas aeruginosa. researchgate.net The structural features of this compound make it a valuable precursor for creating novel peptidomimetics with potential antibacterial properties.

| Therapeutic Strategy | Role of this compound Derivative | Potential Disease Targets |

| Enzyme Inhibition | Scaffold for inhibitor synthesis. | Osteoporosis, cancer. researchgate.net |

| Targeted Protein Degradation (PROTACs) | Building block for linker or ligand moieties. | Cancer, neurodegenerative diseases. nih.gov |

| Antibacterial Agents | Precursor for novel peptidomimetics. | Antibiotic-resistant infections. researchgate.net |

Exploration of Unconventional Biological Roles and Mechanisms of Action for Derived Molecules

Beyond conventional therapeutic targets, molecules derived from this compound may exhibit unconventional biological activities, opening up entirely new fields of research.

Herbicidal Activity: The derivative S-benzyl-L-cysteine has been shown to inhibit the sulfur assimilation pathway in plants by targeting the enzyme O-acetylserine(thiol) lyase. nih.gov This disruption of cysteine biosynthesis leads to reduced growth and photosynthesis, suggesting that derivatives of this compound could be explored as a novel class of herbicides with a specific mechanism of action. nih.govmdpi.com

Modulation of Redox Homeostasis: Cysteine metabolism is central to maintaining redox balance in cells, and its dysregulation is linked to neurodegenerative diseases. nih.govnih.gov Molecules derived from this compound could be designed to modulate cysteine levels or participate in redox signaling pathways within the brain. johnshopkins.edu This could lead to new therapeutic strategies for conditions associated with oxidative stress. nih.gov

Regulation of Cellular Signaling: Post-translational modifications of cysteine residues on proteins play a crucial role in regulating cellular signaling. researchgate.net Synthetic molecules derived from this compound could be developed to interact with these cysteine-mediated signaling pathways, offering a novel approach to modulating cellular functions in various diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Boc-S-Benzyl-L-cysteinol, and how can purity be optimized during purification?

- Methodological Answer : this compound is synthesized via sequential protection of the cysteine thiol and amine groups. The benzyl group protects the thiol, while the Boc (tert-butoxycarbonyl) group protects the amine. Purification typically involves column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) to isolate the product. Characterization via -NMR and LC-MS confirms structure and purity. Key pitfalls include incomplete deprotection and oxidation of the thiol; inert atmospheres (N) and reducing agents (e.g., TCEP) mitigate these risks .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR verify benzyl/Boc group integration and stereochemistry.

- Mass Spectrometry (MS) : High-resolution LC-MS confirms molecular weight (±1 ppm accuracy).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm).

- Polarimetry : Optical rotation measurements ensure enantiomeric purity (L-configuration). Cross-referencing with literature values is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often stem from variability in experimental conditions (e.g., solvent, pH, cell lines). Systematic approaches include:

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., dosage, assay type) .

- Reproducibility Checks : Replicate experiments under standardized protocols, including positive/negative controls.

- Statistical Modeling : Apply multivariate regression to isolate variables influencing activity. For example, thiol oxidation under aerobic vs. anaerobic conditions may explain discrepancies in redox-related assays .

Q. What experimental design strategies minimize variability in this compound’s reactivity studies?

- Methodological Answer :

- Control Groups : Include unprotected cysteine analogs (e.g., L-cysteinol) to benchmark reactivity.

- Environmental Controls : Maintain strict pH (e.g., buffered solutions) and temperature (±0.5°C tolerance) to prevent unintended deprotection.

- Kinetic Monitoring : Use real-time techniques like stopped-flow spectroscopy to track reaction intermediates.

- Collaborative Validation : Cross-validate results with independent labs using shared protocols .

Q. How can researchers integrate heterogeneous data (e.g., in vitro vs. in vivo) to model this compound’s pharmacokinetics?

- Methodological Answer :

- Compartmental Modeling : Use software like PK-Sim to simulate absorption/distribution profiles, accounting for thiol stability in physiological matrices.

- Dose-Response Meta-Analysis : Combine in vitro IC values with in vivo bioavailability data to establish therapeutic windows.

- Omics Integration : Correlate proteomic data (e.g., enzyme inhibition) with metabolomic shifts to identify off-target effects .

Q. What ethical and procedural standards apply when publishing contradictory findings involving this compound?

- Methodological Answer :

- Transparency : Disclose all raw data, including failed experiments, in supplementary materials.

- Conflict of Interest (COI) Declarations : Explicitly state funding sources or institutional biases.

- Peer Review : Engage domain experts to evaluate methodological rigor. Use platforms like Zenodo for pre-print archiving to solicit community feedback .

Data Integrity & Reproducibility

Q. What protocols ensure secure storage and traceability of this compound research data?

- Methodological Answer :

- Electronic Storage : Encrypted databases (e.g., LabArchives) with version control and audit trails.

- Hard Copies : Lab notebooks signed/witnessed daily; store in fireproof cabinets.

- Metadata Tagging : Assign DOI or unique identifiers to datasets for cross-referencing .

Ethical Considerations

Q. How should researchers address societal implications of studies involving this compound (e.g., therapeutic misuse)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.